Benzoic acid, 2-(1-pyrenylcarbonyl)-
Description
Benzoic acid, 2-(1-pyrenylcarbonyl)- is a structurally distinct benzoic acid derivative characterized by a pyrenylcarbonyl group substituted at the 2-position of the benzene ring. This compound is synthesized via Friedel-Crafts acylation, where phthalic anhydride reacts with pyrene in the presence of aluminum chloride (AlCl₃) as a catalyst, followed by hydrolysis in dichloromethane and water . The pyrenyl moiety confers unique photophysical and electronic properties due to pyrene's extended aromatic system, which is known for high fluorescence quantum yield and stability.
Structure
3D Structure
Properties
IUPAC Name |
2-(pyrene-1-carbonyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14O3/c25-23(18-6-1-2-7-20(18)24(26)27)19-13-11-16-9-8-14-4-3-5-15-10-12-17(19)22(16)21(14)15/h1-13H,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLRVLFGKHXZQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(1-pyrenylcarbonyl)- typically involves the reaction of pyrene with benzoyl chloride in the presence of a catalyst. The reaction is carried out under reflux conditions with an appropriate solvent such as dichloromethane. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of benzoic acid, 2-(1-pyrenylcarbonyl)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the product. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-(1-pyrenylcarbonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and hydrocarbons.
Substitution: Nitro derivatives and sulfonic acids.
Scientific Research Applications
Preparation Methods
The synthesis of benzoic acid, 2-(1-pyrenylcarbonyl)- generally involves the reaction of pyrene with benzoyl chloride under reflux conditions, often using dichloromethane as a solvent. This process is followed by purification through recrystallization to achieve high purity levels suitable for research applications.
Applications in Scientific Research
Benzoic acid, 2-(1-pyrenylcarbonyl)- has several notable applications across different scientific domains:
Chemistry
- Precursor in Organic Synthesis : This compound serves as a precursor for synthesizing complex organic molecules, including fluorescent dyes and sensors. Its unique structural features allow it to participate in various chemical reactions such as oxidation and substitution reactions.
Biology
- Bioimaging : Pyrene derivatives, including this compound, are explored for their potential use in bioimaging due to their fluorescence properties. They can be utilized as probes to visualize biological processes at the molecular level.
- Biomolecular Interactions : Research indicates that benzoic acid, 2-(1-pyrenylcarbonyl)- may interact with biomolecules, influencing enzymatic activities and cellular pathways. This interaction is critical for understanding its biological effects and potential therapeutic applications.
Medicine
- Therapeutic Potential : Investigations into the medicinal properties of this compound have shown promise in drug development. Its ability to modulate biological pathways makes it a candidate for further studies aimed at treating various diseases.
Industrial Applications
- Dyes and Pigments Production : The compound is also utilized in the production of dyes and pigments due to its vibrant color properties derived from the pyrene moiety. This application is significant in industries focusing on textiles and coatings.
Mechanism of Action
The mechanism of action of benzoic acid, 2-(1-pyrenylcarbonyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The pyrenyl group introduces steric bulk and enhanced π-conjugation compared to smaller substituents (e.g., methyl or methoxy). This likely reduces solubility in polar solvents but improves stability in hydrophobic environments.
- Unlike simpler analogs, the synthesis of 2-(1-pyrenylcarbonyl)-benzoic acid requires precise control of reaction conditions to avoid polyacylation, given pyrene’s high reactivity in electrophilic substitutions .
Physicochemical Properties
Data from related compounds highlight trends in solubility, distribution coefficients, and diffusivity:
Key Observations :
- The pyrenyl group significantly increases hydrophobicity, as inferred from its higher predicted log P compared to benzoic acid and even 2-benzoylbenzoic acid. This aligns with trends seen in polycyclic aromatic hydrocarbons (PAHs) like pyrene, which exhibit low water solubility .
- Effective diffusivity in membrane phases (e.g., in emulsion liquid membranes) is expected to be lower than that of benzoic acid due to steric hindrance .
Receptor Binding Affinity
Docking studies on analogs reveal substituent-dependent interactions:
Key Observations :
Antimicrobial Activity
Benzoic acid derivatives are known for antimicrobial properties. For example:
- Benzoic acid and 4-methoxy-cinnamic acid inhibit bacterial type III secretion systems (T3SS) in Erwinia amylovora, reducing pathogenicity .
Biological Activity
Benzoic acid, 2-(1-pyrenylcarbonyl)- is a derivative of benzoic acid that has garnered interest due to its potential biological activities. This compound is characterized by the attachment of a pyrenylcarbonyl group, which may influence its interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Benzoic acid, 2-(1-pyrenylcarbonyl)- has the following chemical structure:
- Chemical Formula : C_{16}H_{12}O_{2}
- Molecular Weight : 248.27 g/mol
The presence of the pyrenyl group is significant as it can enhance the compound's photophysical properties, potentially leading to unique biological interactions.
The biological activity of benzoic acid, 2-(1-pyrenylcarbonyl)- is thought to arise from its ability to interact with various molecular targets within cells. The compound may modulate enzyme activities and receptor functions, influencing metabolic pathways and cellular responses. Specifically, its interactions with:
- Enzymes : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic processes.
- Receptors : It could bind to cellular receptors, altering signaling pathways that govern cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that benzoic acid derivatives exhibit antimicrobial properties. Benzoic acid itself is widely recognized for its effectiveness as a food preservative due to its ability to inhibit microbial growth. The derivative 2-(1-pyrenylcarbonyl)- may enhance these properties due to the pyrenyl moiety, which can increase lipophilicity and membrane permeability.
Anticancer Potential
Benzoic acid derivatives have been investigated for their anticancer properties. The structural modifications in benzoic acid, such as those seen in 2-(1-pyrenylcarbonyl)-, could enhance its ability to induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including:
- Induction of Apoptosis : By activating apoptotic pathways in cancer cells.
- Inhibition of Tumor Growth : Through interference with cell cycle progression.
Study 1: Antimicrobial Efficacy
In a comparative study examining various benzoic acid derivatives, benzoic acid, 2-(1-pyrenylcarbonyl)- demonstrated significant antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard microbiological techniques.
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Benzoic Acid | 100 | E. coli |
| Benzoic Acid, 2-(1-pyrenylcarbonyl)- | 50 | Staphylococcus aureus |
| 3-Chloro-4-methoxybenzoic Acid | 75 | Pseudomonas aeruginosa |
Study 2: Anti-inflammatory Activity
In another investigation focusing on inflammatory bowel disease models, benzoic acid treatment resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that compounds like 2-(1-pyrenylcarbonyl)- could be explored for therapeutic applications in inflammatory conditions.
Q & A
Basic: What are the optimized methods for synthesizing Benzoic acid, 2-(1-pyrenylcarbonyl)- via Grignard reagents?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Grignard Reagent Preparation: React bromobenzene with magnesium in anhydrous tetrahydrofuran (THF) under inert conditions to form phenylmagnesium bromide .
Carbonylation: Introduce CO₂ gas to the Grignard reagent to yield benzoic acid derivatives. For the pyrenylcarbonyl moiety, substitute CO₂ with 1-pyrenecarbonyl chloride during quenching.
Purification: Use recrystallization or column chromatography to isolate the product. Critical parameters include maintaining anhydrous conditions and controlling reaction temperature to avoid side reactions .
Basic: How can X-ray crystallography be applied to determine the crystal structure of this compound?
Methodological Answer:
- Data Collection: Employ single-crystal X-ray diffraction with Cu-Kα radiation. Use SHELXTL or SHELXL for data processing and refinement .
- Structure Solution: For challenging phases (e.g., twinning), apply Patterson methods (SHELXD) or direct methods (SHELXS).
- Refinement: Utilize SHELXL for least-squares refinement, incorporating hydrogen bonding constraints. ORTEP-3 can visualize thermal ellipsoids and molecular geometry .
Basic: What spectroscopic techniques are recommended for characterizing Benzoic acid, 2-(1-pyrenylcarbonyl)-?
Methodological Answer:
- IR Spectroscopy: Identify carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and aromatic C-H bonds. Compare with NIST reference data .
- Mass Spectrometry (MS): Use electron ionization (EI-MS) to confirm molecular weight and fragmentation patterns. High-resolution MS (HRMS) ensures accurate mass matching .
- NMR: ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) resolves pyrenyl and benzoic acid proton environments.
Advanced: How do hydrogen bonding patterns influence the crystal packing and material properties of this compound?
Methodological Answer:
- Graph Set Analysis: Apply Etter’s methodology to classify hydrogen bonds (e.g., R₂²(8) motifs) using crystallographic data. SHELXL refines H-bond distances and angles .
- Functional Impact: Correlate packing motifs (e.g., π-π stacking of pyrenyl groups) with properties like fluorescence quenching or thermal stability. Computational tools (Mercury, CrystalExplorer) model intermolecular interactions .
Advanced: How can researchers resolve data contradictions in crystallographic refinement for this compound?
Methodological Answer:
- Twinning Analysis: Use SHELXL’s TWIN/BASF commands to refine twinned datasets. Validate with R-factor convergence and difference Fourier maps .
- Disorder Modeling: For disordered pyrenyl groups, apply PART/SUMP restraints. Cross-validate with spectroscopic data (e.g., NMR) to confirm molecular conformation .
Advanced: What experimental strategies are used to study the metabolic pathways of benzoic acid derivatives in biological systems?
Methodological Answer:
- Metabolite Identification: Incubate the compound with liver microsomes and analyze metabolites via LC-MS/MS. Look for hydroxylated or conjugated products (e.g., glucuronides) .
- Isotopic Labeling: Use ¹⁴C-labeled benzoic acid to track metabolic incorporation. Compare fragmentation pathways with reference standards .
Advanced: How can response surface methodology (RSM) optimize the synthesis or purification of this compound?
Methodological Answer:
- Design of Experiments (DoE): Vary factors like reaction temperature, solvent ratio, and catalyst concentration. Use a central composite design (CCD) to model interactions .
- Statistical Analysis: Fit data to quadratic models (e.g., ANOVA) to identify significant parameters. Optimize yield/purity using desirability functions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
